molecular formula C17H18N6O4S B2512039 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1014053-05-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2512039
CAS RN: 1014053-05-4
M. Wt: 402.43
InChI Key: XLPQLDXFKYKKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18N6O4S and its molecular weight is 402.43. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Anti-inflammatory Activity

Compounds with structural motifs similar to the query compound have been designed and synthesized for potential anti-inflammatory activity. For example, triazole-based derivatives have shown significant in vitro and in vivo anti-inflammatory activity, with certain compounds demonstrating superior inhibitory potency against p38α MAP kinase, a target for anti-inflammatory drugs (Tariq et al., 2018).

Antagonist Ligand for A2B Adenosine Receptors

Compounds incorporating the benzodioxol moiety have been developed as selective antagonist ligands for A2B adenosine receptors. These receptors play roles in various physiological processes, and the antagonist ligands can be used for pharmacological characterization of the A2B receptor subtype (Baraldi et al., 2004).

Synthesis of Heterocycles for Insecticidal Assessment

Research has explored the synthesis of novel heterocycles, including those incorporating thiadiazole moieties, for potential insecticidal activity against pests such as the cotton leafworm. These studies contribute to the development of new agrochemicals (Fadda et al., 2017).

Antimicrobial Activity Evaluation

The synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nuclei and their evaluation for antimicrobial activity against various bacterial and fungal strains highlight the potential of these compounds in addressing resistant microbial infections (Rezki, 2016).

Drug-likeness and Microbial Investigation

Studies have focused on synthesizing and characterizing compounds for their drug-likeness properties and in vitro antibacterial, antifungal, and antimycobacterial activities. These studies provide insights into the therapeutic potential of novel chemical entities (Pandya et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c1-22-7-11(16(21-22)25-3)15-19-20-17(23(15)2)28-8-14(24)18-10-4-5-12-13(6-10)27-9-26-12/h4-7H,8-9H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPQLDXFKYKKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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